N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a pyrazole ring, and a furanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form 2,4-dichlorobenzyl hydrazine. This intermediate is then reacted with 5-methyl-2-furoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyrazole and furanamide moieties.
Miconazole: Contains a similar dichlorobenzyl group and is used as an antifungal agent.
Indole derivatives: Possess aromatic rings and are studied for their biological activities.
Uniqueness
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-5-15(23-10)16(22)20-13-7-19-21(9-13)8-11-3-4-12(17)6-14(11)18/h2-7,9H,8H2,1H3,(H,20,22) |
InChI Key |
CPIQNPGDRJVOHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.